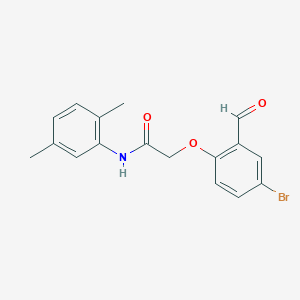
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide (2-BrFPA) is a small molecule that has been of great interest in recent years due to its potential for use in various scientific research applications. 2-BrFPA has been studied for its ability to act as a substrate in a wide range of biochemical and physiological reactions, as well as its potential to be used in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide involves the reaction of 4-bromo-2-formylphenol with N-(2,5-dimethylphenyl)acetamide in the presence of a suitable catalyst and solvent.
Starting Materials
4-bromo-2-formylphenol, N-(2,5-dimethylphenyl)acetamide, Catalyst, Solvent
Reaction
Step 1: Dissolve 4-bromo-2-formylphenol and N-(2,5-dimethylphenyl)acetamide in a suitable solvent., Step 2: Add a suitable catalyst to the reaction mixture., Step 3: Heat the reaction mixture under reflux for a suitable period of time., Step 4: Cool the reaction mixture and filter the resulting solid., Step 5: Wash the solid with a suitable solvent and dry it under vacuum., Step 6: Purify the solid by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions, such as those involving enzymes, hormones, and DNA. It has also been studied for its potential to be used in laboratory experiments, such as those involving cell culture, protein purification, and drug testing.
Wirkmechanismus
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide is believed to act as a substrate in biochemical and physiological reactions by binding to a specific enzyme or receptor and inducing a conformational change in the protein. This conformational change is believed to activate the enzyme or receptor, leading to the desired biochemical or physiological effect.
Biochemische Und Physiologische Effekte
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been studied for its potential to act as a substrate in a variety of biochemical and physiological reactions. In particular, it has been studied for its potential to act as a substrate in enzymatic reactions, such as those involving proteases, phosphatases, and kinases. It has also been studied for its potential to act as a substrate in hormone-mediated reactions, such as those involving insulin, glucagon, and growth hormone. Finally, it has been studied for its potential to act as a substrate in DNA-mediated reactions, such as those involving DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. It is also relatively stable, and its structure can be modified to tailor its properties for specific experiments. However, it does have some limitations. For example, its structure is not very flexible, which can limit its ability to act as a substrate in certain biochemical and physiological reactions.
Zukünftige Richtungen
The potential future directions for 2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide are numerous. For example, further research could be conducted to explore its potential to act as a substrate in a wider range of biochemical and physiological reactions. Additionally, further research could be conducted to explore its potential to be used in laboratory experiments involving drug testing, protein purification, and cell culture. Finally, further research could be conducted to explore its potential to be used as an enzyme inhibitor or activator in various biochemical and physiological reactions.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-11-3-4-12(2)15(7-11)19-17(21)10-22-16-6-5-14(18)8-13(16)9-20/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRMIWGHSZVQLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-formylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-2-(dimethylamino)-6-oxo-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
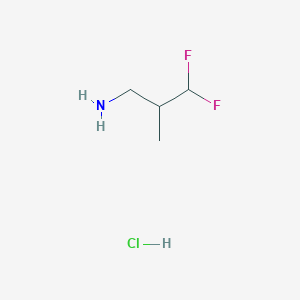
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(3-methyl-2H-1,4-benzodioxin-3-yl)methanone;hydrochloride](/img/structure/B2899711.png)
![2-[4-({(E)-[4-(2-pyrazinyloxy)phenyl]methylidene}amino)phenyl]acetonitrile](/img/structure/B2899712.png)
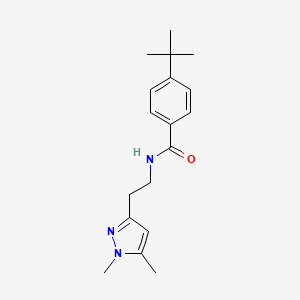
![2-(benzo[d]thiazol-2-ylthio)-N-isopropyl-N-phenylacetamide](/img/structure/B2899714.png)
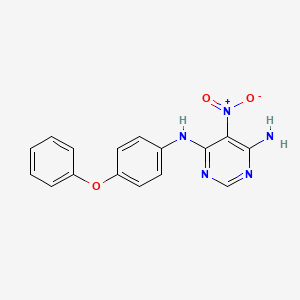
![2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2899718.png)
![1-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2899719.png)
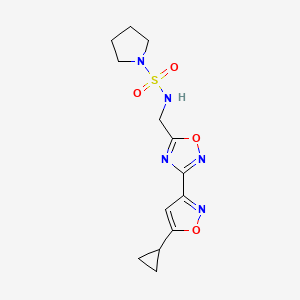
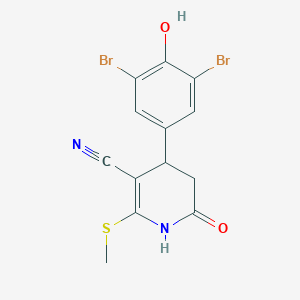
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)

![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)